molecular formula C28H60O2Sn2 B12602904 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol CAS No. 651059-52-8

2,3-Bis(tributylstannyl)but-2-ene-1,4-diol

Katalognummer: B12602904
CAS-Nummer: 651059-52-8
Molekulargewicht: 666.2 g/mol
InChI-Schlüssel: NHDAGZLPPHNLOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Bis(tributylstannyl)but-2-ene-1,4-diol is a chemical compound with the molecular formula C28H60O2Sn2 and a molecular weight of 666.1948 . This compound is characterized by the presence of two tributylstannyl groups attached to a butene-1,4-diol backbone. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol typically involves the reaction of butene-1,4-diol with tributylstannyl reagents under specific conditions. One common method involves the use of a palladium-catalyzed Stille coupling reaction, where tributylstannyl groups are introduced to the butene-1,4-diol backbone . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like potassium carbonate.

Analyse Chemischer Reaktionen

2,3-Bis(tributylstannyl)but-2-ene-1,4-diol undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,3-Bis(tributylstannyl)but-2-ene-1,4-diol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-Bis(tributylstannyl)but-2-ene-1,4-diol involves its ability to participate in various chemical reactions due to the presence of tributylstannyl groups. These groups can undergo oxidative addition, reductive elimination, and transmetalation reactions, making the compound a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications.

Vergleich Mit ähnlichen Verbindungen

2,3-Bis(tributylstannyl)but-2-ene-1,4-diol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.

Eigenschaften

CAS-Nummer

651059-52-8

Molekularformel

C28H60O2Sn2

Molekulargewicht

666.2 g/mol

IUPAC-Name

2,3-bis(tributylstannyl)but-2-ene-1,4-diol

InChI

InChI=1S/C4H6O2.6C4H9.2Sn/c5-3-1-2-4-6;6*1-3-4-2;;/h5-6H,3-4H2;6*1,3-4H2,2H3;;

InChI-Schlüssel

NHDAGZLPPHNLOW-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)C(=C(CO)[Sn](CCCC)(CCCC)CCCC)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.